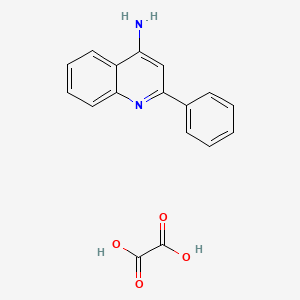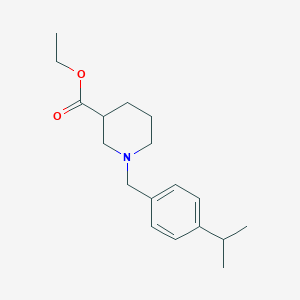![molecular formula C23H28N2O3 B4925119 1-[4-(2-{3-[benzyl(methyl)amino]-1-piperidinyl}-2-oxoethoxy)phenyl]ethanone](/img/structure/B4925119.png)
1-[4-(2-{3-[benzyl(methyl)amino]-1-piperidinyl}-2-oxoethoxy)phenyl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(2-{3-[benzyl(methyl)amino]-1-piperidinyl}-2-oxoethoxy)phenyl]ethanone, commonly known as BMS-986177, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic effects. BMS-986177 is a selective and potent antagonist of the glucagon-like peptide-1 (GLP-1) receptor, which is a target for the treatment of type 2 diabetes and obesity.
Mécanisme D'action
BMS-986177 is a selective and potent antagonist of the 1-[4-(2-{3-[benzyl(methyl)amino]-1-piperidinyl}-2-oxoethoxy)phenyl]ethanone receptor, which is a G protein-coupled receptor that is primarily expressed in the pancreas, gut, and brain. 1-[4-(2-{3-[benzyl(methyl)amino]-1-piperidinyl}-2-oxoethoxy)phenyl]ethanone is a hormone that is released by the gut in response to food intake and stimulates insulin secretion. By blocking the 1-[4-(2-{3-[benzyl(methyl)amino]-1-piperidinyl}-2-oxoethoxy)phenyl]ethanone receptor, BMS-986177 can reduce insulin secretion and increase glucose levels in the bloodstream. This mechanism of action makes BMS-986177 a potential therapeutic agent for the treatment of type 2 diabetes and obesity.
Biochemical and Physiological Effects
BMS-986177 has been shown to have several biochemical and physiological effects in preclinical studies. In vitro studies have demonstrated that BMS-986177 is a selective and potent antagonist of the 1-[4-(2-{3-[benzyl(methyl)amino]-1-piperidinyl}-2-oxoethoxy)phenyl]ethanone receptor. In vivo studies have shown that BMS-986177 can reduce insulin secretion and increase glucose levels in the bloodstream, which can be beneficial for patients with type 2 diabetes and obesity. BMS-986177 has also been shown to have an effect on body weight, food intake, and energy expenditure in preclinical studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of BMS-986177 is its selectivity and potency as a 1-[4-(2-{3-[benzyl(methyl)amino]-1-piperidinyl}-2-oxoethoxy)phenyl]ethanone receptor antagonist. This makes it a useful tool for studying the physiological effects of 1-[4-(2-{3-[benzyl(methyl)amino]-1-piperidinyl}-2-oxoethoxy)phenyl]ethanone and its receptor. However, one of the limitations of BMS-986177 is its potential off-target effects, which can complicate the interpretation of experimental results. Additionally, the synthesis of BMS-986177 is complex and requires specialized equipment and expertise, which can limit its availability for laboratory experiments.
Orientations Futures
There are several future directions for research on BMS-986177. One area of research is the development of more selective and potent 1-[4-(2-{3-[benzyl(methyl)amino]-1-piperidinyl}-2-oxoethoxy)phenyl]ethanone receptor antagonists. Another area of research is the investigation of the physiological effects of 1-[4-(2-{3-[benzyl(methyl)amino]-1-piperidinyl}-2-oxoethoxy)phenyl]ethanone and its receptor in different tissues and organs. Additionally, the potential therapeutic effects of 1-[4-(2-{3-[benzyl(methyl)amino]-1-piperidinyl}-2-oxoethoxy)phenyl]ethanone receptor antagonists in other diseases, such as Alzheimer's disease and Parkinson's disease, are an area of active research. Finally, the development of more efficient and cost-effective synthesis methods for BMS-986177 and other 1-[4-(2-{3-[benzyl(methyl)amino]-1-piperidinyl}-2-oxoethoxy)phenyl]ethanone receptor antagonists is an area of interest for the pharmaceutical industry.
Méthodes De Synthèse
The synthesis of BMS-986177 involves a series of chemical reactions that are carried out in a laboratory setting. The starting material for the synthesis is 4-(2-aminoethoxy)benzoic acid, which is reacted with 4-fluorobenzaldehyde to form 4-(2-{4-fluorobenzyl}oxy)benzoic acid. This intermediate is then reacted with N-methylpiperazine and ethyl chloroformate to form 1-[4-(2-{3-[benzyl(methyl)amino]-1-piperidinyl}-2-oxoethoxy)phenyl]ethanone, which is the final product.
Applications De Recherche Scientifique
BMS-986177 has been the subject of numerous scientific studies due to its potential therapeutic effects. One of the main applications of BMS-986177 is in the treatment of type 2 diabetes and obesity. 1-[4-(2-{3-[benzyl(methyl)amino]-1-piperidinyl}-2-oxoethoxy)phenyl]ethanone is a hormone that is released by the gut in response to food intake and stimulates insulin secretion. By blocking the 1-[4-(2-{3-[benzyl(methyl)amino]-1-piperidinyl}-2-oxoethoxy)phenyl]ethanone receptor, BMS-986177 can reduce insulin secretion and increase glucose levels in the bloodstream, which can be beneficial for patients with type 2 diabetes and obesity.
Propriétés
IUPAC Name |
2-(4-acetylphenoxy)-1-[3-[benzyl(methyl)amino]piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O3/c1-18(26)20-10-12-22(13-11-20)28-17-23(27)25-14-6-9-21(16-25)24(2)15-19-7-4-3-5-8-19/h3-5,7-8,10-13,21H,6,9,14-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAFISCSAUDICGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OCC(=O)N2CCCC(C2)N(C)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2-{3-[Benzyl(methyl)amino]-1-piperidinyl}-2-oxoethoxy)phenyl]ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-difluorophenyl)-N'-[2-(4-phenyl-1-piperazinyl)ethyl]urea](/img/structure/B4925039.png)

![1-[1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone](/img/structure/B4925043.png)
![1-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-N-(4-isopropylphenyl)-3-piperidinamine](/img/structure/B4925057.png)
![2-[(3,5-dichloro-4-hydroxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxylic acid](/img/structure/B4925059.png)
![2-{[1-(3-methylbenzyl)-4-piperidinyl]carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4925069.png)

![5-{4-[2-(3,5-dimethylphenoxy)ethoxy]-3-ethoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4925091.png)
![N-[4-chloro-3-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]-1-hydroxy-2-naphthamide](/img/structure/B4925109.png)


![2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-[(2,3-dimethylphenyl)amino]acrylonitrile](/img/structure/B4925132.png)
![3-[1-(benzylsulfonyl)-4-piperidinyl]-N-(4-fluorobenzyl)propanamide](/img/structure/B4925136.png)
![2-{4-[4-nitro-3-(1-piperidinyl)phenyl]-1-piperazinyl}ethanol hydrochloride](/img/structure/B4925138.png)